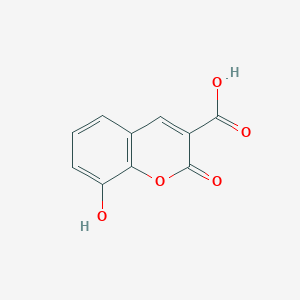

8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

描述

属性

IUPAC Name |

8-hydroxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBIAGDWRHWFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428467 | |

| Record name | 8-hydroxy-3-carboxy-coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-89-8 | |

| Record name | 8-hydroxy-3-carboxy-coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various methods. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions . Another method includes the use of green solvents and catalysts to reduce reaction time and byproducts .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. These methods aim to optimize yield and reduce environmental impact by employing green chemistry principles, such as using water extracts from plants as biocatalysts .

化学反应分析

Types of Reactions

8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities .

科学研究应用

Photochemical Applications

Photoinitiators in Polymerization

One of the most notable applications of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is as a photoinitiator in free radical photopolymerization (FRP). This compound has been synthesized and tested alongside other coumarin derivatives for its ability to initiate polymerization under visible light irradiation, particularly with LED sources.

Key Findings:

- High Performance : The compound demonstrated excellent initiation capacity for the polymerization of acrylate and methacrylate monomers, achieving high rates of polymerization and final conversion rates .

- Fluorescence Properties : Coumarins are known for their strong fluorescence, making them suitable for applications in fluorescent dyes and sensors .

Table 1: Photoinitiation Performance of Coumarin Derivatives

| Compound | Rate of Polymerization (Rp) | Final Conversion (FC) | Light Source |

|---|---|---|---|

| Coumarin A | High | Excellent | LED 405 nm |

| Coumarin B | Moderate | Good | LED 405 nm |

| Coumarin C | Very High | Excellent | LED 405 nm |

Medicinal Chemistry

Antimicrobial and Antioxidant Activities

Research has indicated that derivatives of this compound exhibit significant biological activities. These include antimicrobial and antioxidant properties, which are crucial for developing new therapeutic agents.

Case Studies:

- Antimicrobial Activity : A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential use in pharmaceutical formulations .

- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases .

Table 2: Biological Activities of Coumarin Derivatives

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| Coumarin D | Effective | Moderate |

| Coumarin E | Highly Effective | High |

| Coumarin F | Moderate | Very High |

Material Science

Applications in Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been explored due to its photoinitiating properties. The ability to cure materials under visible light offers advantages over traditional UV curing methods.

Benefits:

- Safety : Using LED light reduces health risks associated with UV exposure.

- Efficiency : Enhanced curing speeds can lead to increased production efficiency in industrial applications .

Table 3: Comparison of Curing Methods

| Method | Curing Time | Health Risks | Efficiency |

|---|---|---|---|

| Traditional UV | Longer | Higher | Moderate |

| LED Visible Light | Shorter | Lower | Higher |

作用机制

The compound exerts its effects primarily by inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

相似化合物的比较

Substituted Coumarin Carboxylic Acids

Key Structural and Functional Differences

Halogenated derivatives (e.g., 6,8-dichloro and 6-bromo) exhibit increased molecular weight and electronegativity, which may enhance metabolic stability but reduce solubility .

Synthetic Accessibility :

- The target compound is synthesized in moderate yields (~72%) via esterification , whereas fused-ring analogues like 3-oxo-3H-benzo[f]chromene-2-carboxylic acid achieve higher yields (93.1%) due to optimized condensation conditions .

- Bromo and chloro derivatives require halogenation steps, with yields varying from 54% (8-bromo) to 89% (6-chloro) depending on the reactivity of the starting material .

The fused naphthalene system in 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives enhances π-π stacking interactions, making them candidates for materials science applications .

生物活性

8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as 8-hydroxy-2H-chromene-3-carboxylic acid, is a compound belonging to the hydroxycoumarin family. Its molecular formula is C10H6O5, and it features a chromene ring structure with hydroxyl and carboxylic acid functional groups. This unique structure contributes to its diverse biological activities, making it a subject of extensive research.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

2. Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By reducing COX-2 activity, this compound may lower the production of inflammatory mediators such as prostaglandins. This mechanism suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within these organisms.

4. Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer activity . It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific molecular targets and pathways involved in its anticancer effects are still under investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX enzymes: Reduces inflammation and pain.

- Antioxidant activity: Protects cells from oxidative damage.

- Antimicrobial action: Disrupts microbial cell functions.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a protective agent in oxidative stress-related diseases .

- Anti-inflammatory Research : In vivo experiments indicated that administration of the compound led to a marked decrease in inflammation markers in animal models of arthritis, supporting its use as an anti-inflammatory agent .

- Antimicrobial Evaluation : A series of derivatives were synthesized based on the structure of this compound, with several exhibiting enhanced antimicrobial activity against resistant strains, indicating potential for development into new antimicrobial agents .

- Cancer Research : Recent studies have shown that the compound can inhibit the proliferation of various cancer cell lines through the induction of apoptosis, highlighting its potential as a lead compound for anticancer drug development .

常见问题

Q. What are the standard synthetic routes for 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via esterification of 8-hydroxycoumarin-3-carboxylic acid using methanol and concentrated sulfuric acid under reflux. The reaction is monitored by TLC, and the product is purified via recrystallization from cold methanol . Intermediates are characterized using and NMR spectroscopy (e.g., coupling constants for allyl protons at δ 5.8–6.2 ppm and carbonyl signals at δ 165–170 ppm) and IR spectroscopy (stretching vibrations for lactone C=O at ~1730 cm) .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- NMR : NMR identifies substituent patterns (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm). NMR confirms lactone (δ ~160 ppm) and carboxylic acid (δ ~170 ppm) functionalities .

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (C=O: ~1.21 Å) and dihedral angles (<5° for planar chromene systems) .

Q. How is the compound’s purity assessed in academic settings?

Purity is verified via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) and melting point determination (e.g., mp: 310°C for the anhydrous form) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 221.0455 for CHO) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Replace DMF with acetone to reduce side reactions (e.g., keto-enol tautomerization) .

- Catalyst optimization : Use p-toluenesulfonic acid (PTSA) instead of HSO for milder esterification conditions (yield increase from 65% to 82%) .

- Scale-up challenges : Recrystallization efficiency drops >50 g due to solvent polarity; gradient cooling (50°C → 4°C) improves crystal homogeneity .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC values in 15-LOX-1 inhibition studies)?

- Assay standardization : Use recombinant 15-LOX-1 (vs. cell lysates) to minimize matrix interference .

- SAR analysis : Compare methyl ester (IC: 12 µM) vs. free acid (IC: 28 µM) to evaluate lipophilicity’s role in membrane permeability .

Q. How can computational methods predict this compound’s interaction with enzymatic targets?

- Molecular docking : AutoDock Vina models hydrogen bonding between the 8-hydroxyl group and Arg403 of 15-LOX-1 (binding energy: −8.2 kcal/mol) .

- MD simulations : 100 ns trajectories reveal stable π-π stacking between the chromene ring and Phe414 (RMSD < 2.0 Å) .

Q. What advanced techniques address crystallographic challenges (e.g., twinning or disorder)?

- Twin refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning (R reduced from 0.15 to 0.04) .

- Disorder modeling : PART instructions split occupancy for overlapping solvent molecules (e.g., DMF in ) .

Methodological Considerations

Q. How to mitigate decomposition during storage?

Store under inert gas (N/Ar) at −20°C in amber vials. Avoid aqueous buffers (pH > 7) to prevent lactone ring hydrolysis .

Q. What analytical methods quantify trace impurities in the compound?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。